N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants. This compound, with its unique structure, may exhibit specific pharmacological properties that make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzodiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the 3-chloro-2-methylphenyl group and the propanamide moiety through various coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to maximize yield and purity. This often includes:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of other compounds.
Biology: Studying its effects on biological systems, including its interaction with receptors.
Medicine: Potential therapeutic applications, such as anxiolytic or anticonvulsant effects.
Industry: Use in the development of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide likely involves interaction with specific molecular targets, such as:
Receptors: Binding to benzodiazepine receptors in the central nervous system.
Pathways: Modulation of neurotransmitter pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide may exhibit unique pharmacological properties due to its specific chemical structure, which differentiates it from other benzodiazepines.
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-13(20)6-4-8-14(11)21-17(24)10-9-16-19(26)22-15-7-3-2-5-12(15)18(25)23-16/h2-8,16H,9-10H2,1H3,(H,21,24)(H,22,26)(H,23,25) |
InChI Key |
VOGORFUXPXGZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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